4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
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Overview
Description
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is a unique organosulfur compound characterized by its dithiolane ring structure with two sulfur atoms and four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 1,3-propanedithiol with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the dithiolane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The dithiolane ring structure also contributes to its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane 1,1,3,3-tetraoxide: Similar in structure but lacks the chloromethyl group.
1,3-Dithiolane 1,1,3,3-trioxide: Contains one less oxygen atom compared to the tetraoxide.
1,3-Dithiane 1,1-dioxide: Contains fewer oxygen atoms and a different ring structure.
Uniqueness
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its specific combination of functional groups and oxidation states.
Properties
CAS No. |
6623-95-6 |
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Molecular Formula |
C7H13ClO4S2 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
4-(chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H13ClO4S2/c1-3-7(2)13(9,10)5-6(4-8)14(7,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
CJYZXZOSIGSEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(S(=O)(=O)CC(S1(=O)=O)CCl)C |
Origin of Product |
United States |
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